molecular formula C3H3N3OS B1266815 1,2,3-Thiadiazole-4-carboxamide CAS No. 4100-20-3

1,2,3-Thiadiazole-4-carboxamide

Cat. No.: B1266815
CAS No.: 4100-20-3
M. Wt: 129.14 g/mol
InChI Key: INWVNNCOIIHEPX-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and a carboxamide group at the fourth position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,3-Thiadiazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound interacts with proteins involved in DNA replication, thereby affecting cellular proliferation . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell growth.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . By modulating these pathways, this compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and proliferation . These cellular effects underscore the compound’s potential in modulating cellular functions and treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA, leading to the inhibition of DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions provide a comprehensive understanding of how the compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It undergoes degradation in the presence of strong acids or bases, which can affect its efficacy . Long-term studies have demonstrated that this compound can induce sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of various metabolites . By modulating these pathways, this compound can influence cellular energy production and biosynthesis, further highlighting its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s lipophilicity also enhances its ability to cross cellular membranes, ensuring efficient distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in metabolic processes . These localization patterns are influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of thiosemicarbazones with oxidizing agents such as hydrogen peroxide or iodine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot, two-step process. This involves the thiolation of primary amides followed by oxidative dimerization under solvent-free conditions. This method is environmentally friendly and provides high yields without the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

1,2,3-Thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antifungal, antiviral, and insecticidal activities.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and plant activators

Comparison with Similar Compounds

Uniqueness: 1,2,3-Thiadiazole-4-carboxamide stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

thiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVNNCOIIHEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291837
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-20-3
Record name NSC78611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?

A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.

Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?

A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.

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